

Comparative Analysis of N-propylsulfamide ^1H and ^{13}C NMR Characterization

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Compound of Interest

Compound Name: *N-propylsulfamide*

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A detailed guide for researchers, scientists, and drug development professionals on the nuclear magnetic resonance (NMR) characterization of **N-propylsulfamide**, with a comparative analysis against related sulfamide compounds.

This guide provides a comprehensive overview of the ^1H and ^{13}C NMR spectral data for **N-propylsulfamide**. The information is presented in a clear, tabular format to facilitate comparison with alternative sulfamide-containing molecules. Detailed experimental protocols for data acquisition are also included to ensure reproducibility. Furthermore, a visual representation of the **N-propylsulfamide** structure and its NMR signal assignments is provided using a Graphviz diagram.

^1H and ^{13}C NMR Data Comparison

The following table summarizes the experimental and predicted ^1H and ^{13}C NMR data for **N-propylsulfamide** and the experimental data for a structurally related compound, N-propyl-p-toluenesulfonamide. This comparison highlights the characteristic chemical shifts and coupling constants of the N-propyl group in a sulfamide environment.

Compound	Nucleus	Atom Assignment	Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Integration	Data Source
N-propylsulfonamide	^1H	-CH ₃	~0.9 (estimated)	Triplet (t)	~7.4	3H	Predicted & [1]
	^1H	-CH ₂ - (central)	~1.5 (estimated)	Sextet	~7.3	2H	Predicted & [1]
	^1H	-CH ₂ -N	~2.9 (estimated)	Triplet (t)	~7.2	2H	Predicted & [1]
	^1H	-NH ₂	Broad Signal	Broad (br)	-	2H	Predicted
	^{13}C	-CH ₃	Predicted	-	-	-	Predicted
	^{13}C	-CH ₂ - (central)	Predicted	-	-	-	Predicted
	^{13}C	-CH ₂ -N	Predicted	-	-	-	Predicted
N-Propyl-p-toluenesulfonamide	^1H	-CH ₃ (propyl)	~0.8 (estimated)	Triplet (t)	~7.4	3H	[1]
	^1H	-CH ₂ - (central)	~1.5 (estimated)	Sextet	~7.3	2H	[1]
	^1H	-CH ₂ -N	4.04	Doublet (d)	6.1	2H	[1]
	^1H	-NH-	4.78	Triplet (t)	5.6	1H	[1]

^1H	Ar-CH ₃	2.38	Singlet (s)	-	3H	[1]
^1H	Ar-H (meta to SO ₂)	7.17	Doublet (d)	7.5	2H	[1]
^1H	Ar-H (ortho to SO ₂)	7.68	Doublet (d)	7.5	2H	[1]

Experimental Protocols

A standard protocol for the acquisition of ^1H and ^{13}C NMR spectra for small organic molecules like **N-propylsulfamide** is outlined below.

1. Sample Preparation:

- Accurately weigh 5-10 mg of the purified compound.
- Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl_3 , DMSO-d_6). The choice of solvent may affect the chemical shifts of labile protons, such as those of the sulfamide NH_2 group.
- Transfer the solution to a clean, dry 5 mm NMR tube.

2. NMR Data Acquisition:

- Spectra are typically recorded on a 400 MHz or 500 MHz NMR spectrometer.
- ^1H NMR Spectroscopy:
 - Acquire the spectrum at room temperature.
 - Use a sufficient number of scans (typically 16-64) to achieve an adequate signal-to-noise ratio.

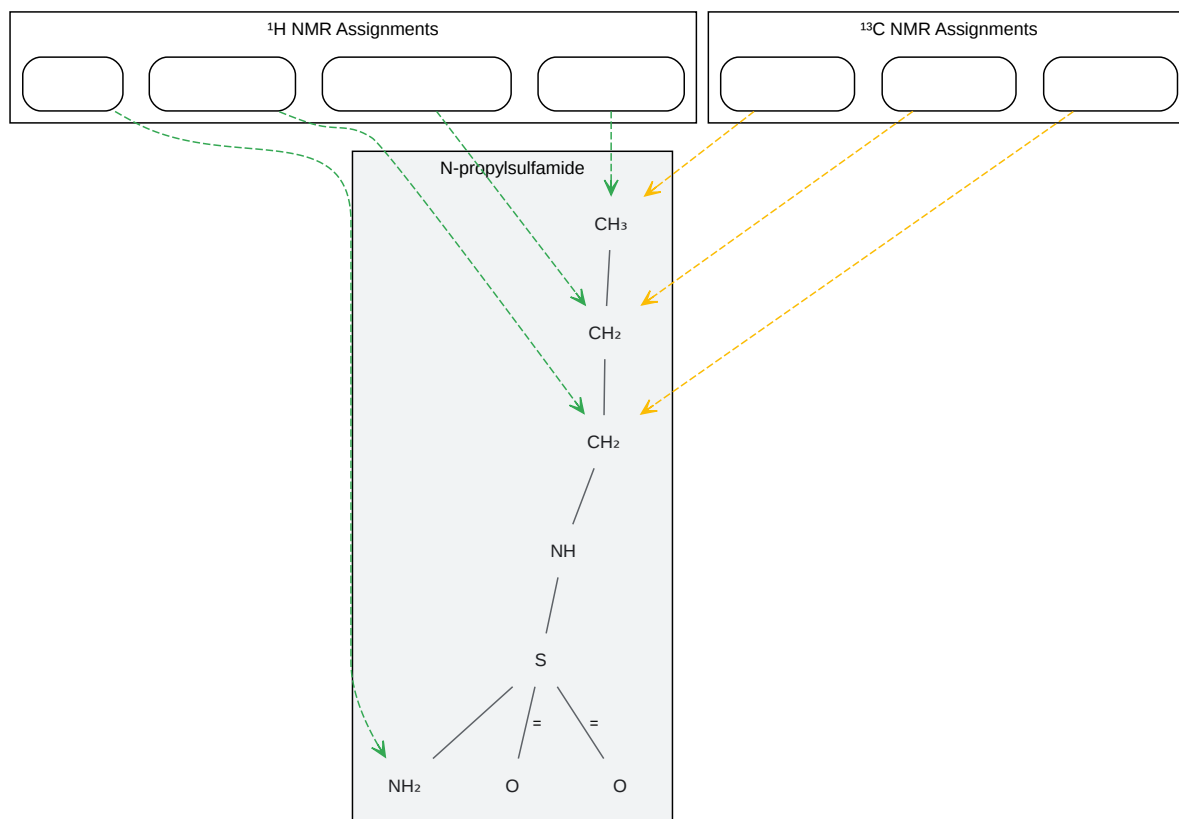
- Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).
- A relaxation delay of 1-2 seconds is generally sufficient for qualitative analysis. For quantitative analysis, a longer relaxation delay (5 times the longest T_1 relaxation time) is necessary.^{[2][3]}
- ^{13}C NMR Spectroscopy:
 - Acquire the spectrum using proton decoupling to simplify the spectrum to singlets for each unique carbon.
 - A larger number of scans is typically required compared to ^1H NMR due to the lower natural abundance of the ^{13}C isotope.
 - Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-220 ppm).

3. Data Processing:

- Apply a Fourier transform to the acquired free induction decay (FID).
- Phase correct the spectrum.
- Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
- Integrate the signals in the ^1H NMR spectrum to determine the relative number of protons for each signal.

Visualization of N-propylsulfamide NMR Assignments

The following diagram illustrates the chemical structure of **N-propylsulfamide** with labels corresponding to the expected ^1H and ^{13}C NMR signals.



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